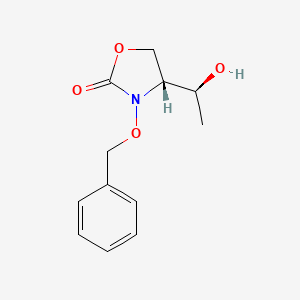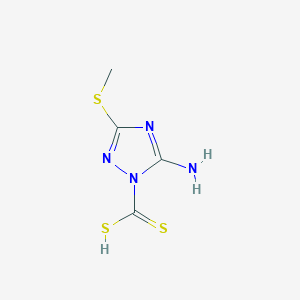
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid: is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, including an amino group, a methylsulfanyl group, and a carbodithioic acid moiety, makes it a versatile molecule for chemical transformations and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with methylthiol and carbon disulfide in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbodithioic acid moiety can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for further investigation in biochemical assays and cellular studies.
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methylsulfanyl group can participate in hydrophobic interactions. The carbodithioic acid moiety may act as a chelating agent, binding to metal ions and affecting enzymatic activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
5-Amino-1,2,4-triazole: A simpler analog without the methylsulfanyl and carbodithioic acid groups.
3-Methylsulfanyl-1,2,4-triazole: Lacks the amino and carbodithioic acid groups.
1,2,4-Triazole-3-thiol: Contains a thiol group instead of the carbodithioic acid moiety.
Uniqueness: The uniqueness of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
828245-73-4 |
|---|---|
Molecular Formula |
C4H6N4S3 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
5-amino-3-methylsulfanyl-1,2,4-triazole-1-carbodithioic acid |
InChI |
InChI=1S/C4H6N4S3/c1-11-3-6-2(5)8(7-3)4(9)10/h1H3,(H,9,10)(H2,5,6,7) |
InChI Key |
OHNZWUIOORVFGC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=N1)N)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


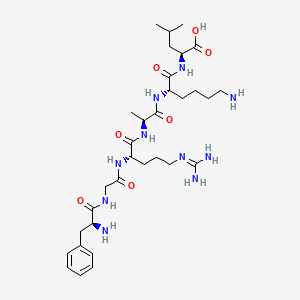
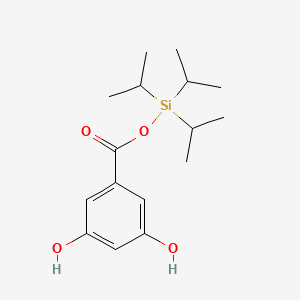
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
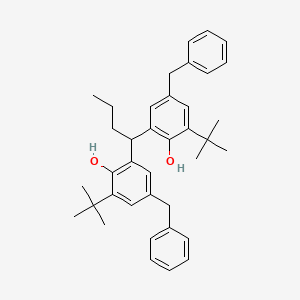

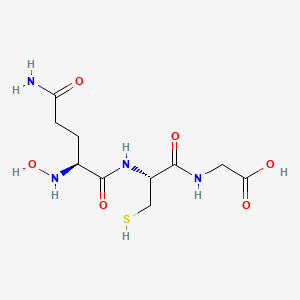
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-](/img/structure/B12527058.png)
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)


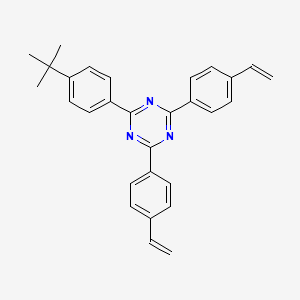
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
